
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The cyclocondensation of the diketones with hydrazine takes place at ambient temperature in N, N -dimethylacetamide, in an acid medium, to give the corresponding pyrazoles with good yields and good regioselectivity .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The benzene ring and pyrrole ring are non-coplanar, with a dihedral angle of 54.32° .Chemical Reactions Analysis
The compound undergoes alkylation with alkyl iodides in DMF to afford the N -alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The compound is a white to light yellow powder to crystal with a melting point of 105.0 to 109.0 °C .Applications De Recherche Scientifique
- Researchers have explored the antiviral potential of indole derivatives, including 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 for CoxB3 virus .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
- 4-Bromopyrazole serves as a starting material for the synthesis of various compounds. For example:
- The crystal structure of 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has been characterized using analytical methods. Such studies aid in understanding molecular interactions and potential applications .
- While specific studies on EN300-6732878 are limited, its indole scaffold suggests potential biological activities. Researchers can explore its:
- Although not directly studied for HCV, related indole derivatives have been evaluated as inhibitors of HCV NS3 protease. EN300-6732878’s structural features may contribute to similar antiviral effects .
- The indole nucleus, present in EN300-6732878, has been associated with insecticidal and antimicrobial properties. While specific data on this compound are scarce, its indole-based structure warrants further investigation .
Antiviral Activity
Synthetic Chemistry and Drug Development
Crystallography and Structural Studies
Biological and Pharmacological Research
Hepatitis C Virus (HCV) Inhibitors
Insecticide and Antimicrobial Development
Safety and Hazards
Orientations Futures
The pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide” could be in these fields.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines .
Propriétés
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3N3O/c1-13-3(5(11)14)2(7)4(12-13)6(8,9)10/h1H3,(H2,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMGDVHBLMJKKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

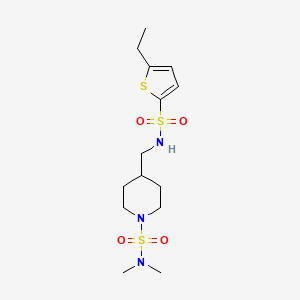

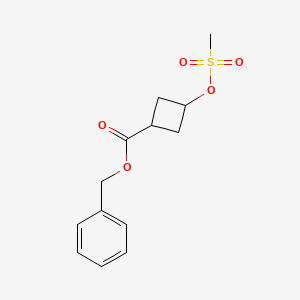



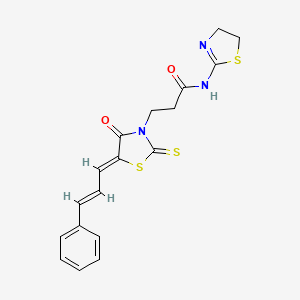

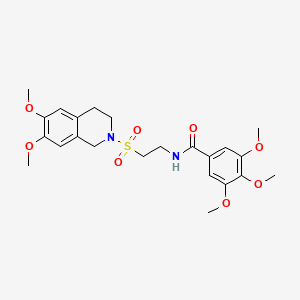
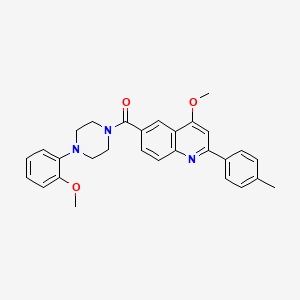
![Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B2376546.png)
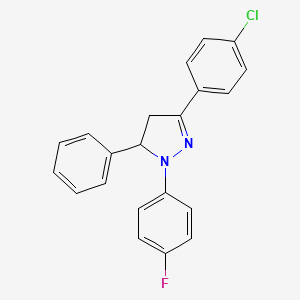
![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(4-methylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2376548.png)
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-3,5-dimethylaniline](/img/structure/B2376552.png)